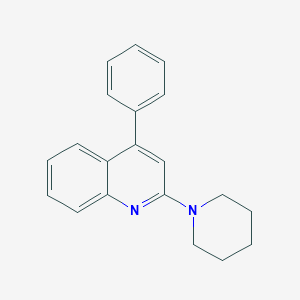![molecular formula C17H11NO3 B382166 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207107-62-8](/img/structure/B382166.png)
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolines are a class of organic compounds that are structurally similar to quinoline . They are a type of nitrogen-containing heterocyclic compound and are considered important components of many biologically active products .
Synthesis Analysis
Isoquinolines can be synthesized through several methods. One of the most efficient approaches to tetrahydroisoquinoline, isoquinoline alkaloids, and related drugs is the method reported by Swiss chemists Ame Pictet and Theodor Spengler . This method involves obtaining tetrahydroisoquinoline from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Molecular Structure Analysis
Isoquinolines have a benzene ring fused to a pyridine ring. The nitrogen atom is located at the 1-position of the isoquinoline ring .Chemical Reactions Analysis
Isoquinolines can undergo a variety of chemical reactions. For example, they can be synthesized from aromatic aldehydes and aminoacetal via cyclization under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoquinolines can vary widely depending on their specific structures. For example, fluorinated isoquinolines have unique characteristics such as biological activities and light-emitting properties .Mechanism of Action
Target of Action
It is known that isoquinoline alkaloids, which share a similar structure, have been found to exhibit potent broad-spectrum anticancer activity . They are also known to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis . They can also interact with DNA, causing damage and leading to cell death .
Biochemical Pathways
Isoquinoline alkaloids are known to affect multiple biochemical pathways, including those involved in cell cycle regulation, apoptosis, and signal transduction . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Pharmacokinetics
The properties of isoquinoline alkaloids, a related class of compounds, suggest that they are well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Isoquinoline alkaloids, a related class of compounds, are known to cause cell cycle arrest, induce apoptosis, inhibit cell proliferation and invasion, and suppress tumor angiogenesis . These effects can lead to the inhibition of cancer cell growth and the induction of cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXKOJLCXLHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

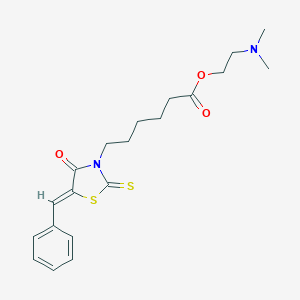
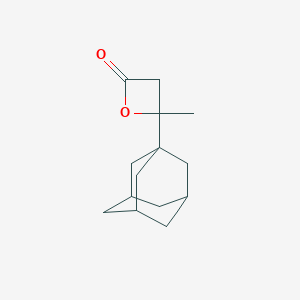

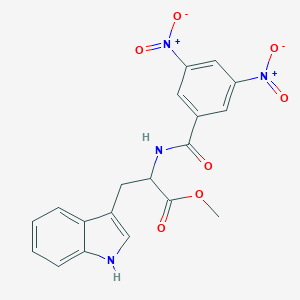
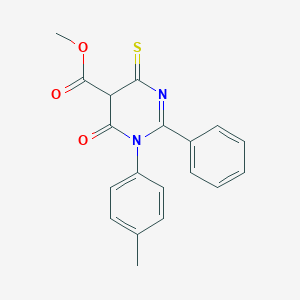
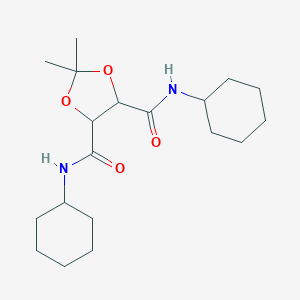
![N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B382096.png)
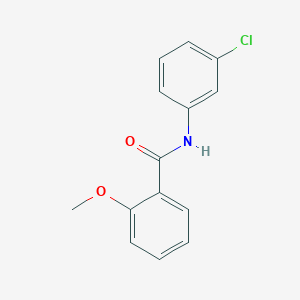
![Diethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B382099.png)
![5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B382100.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B382101.png)
![1H-indole-2,3-dione 3-[(4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B382102.png)
![4-(4-Chlorophenyl)sulfanyl-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B382103.png)
